(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: Cyanogen bromide and isocyanate derivatives
- Reaction conditions: Mild heating and stirring in an organic solvent like dichloromethane.
Step 3: Coupling of Amino Acid Moiety
- Reagents: (2R)-2-amino-3-phenylpropanoic acid, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC)
- Reaction conditions: Room temperature, in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[1,2-a]benzimidazole structure, followed by the introduction of the cyano and carbamoyl groups. The final steps involve the coupling of the amino acid moiety to the aromatic system.
-
Step 1: Synthesis of Pyrido[1,2-a]benzimidazole Core
- Starting materials: 2-aminobenzimidazole and 2-bromo-3-cyanopyridine
- Reaction conditions: Heating in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylamino groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the cyano groups to primary amines can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxo derivatives of the amino and methylamino groups
Reduction: Primary amines from cyano groups
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: Its ability to form stable complexes with metals can be exploited in the development of new materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Binding: Its multiple functional groups allow for strong binding interactions with proteins, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostic Agents: Its ability to bind to specific biomolecules can be utilized in the development of diagnostic agents.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its functional groups can be incorporated into polymers to impart specific properties.
Mechanism of Action
The mechanism by which (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Protein Binding: Forming stable complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-(2-hydroxyethoxy)phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid
- (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-(2-ethoxy)phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid
Uniqueness
The uniqueness of (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Biological Activity
The compound (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid, often referred to as a complex pyrido-benzimidazole derivative, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dicyano and pyridine moieties suggests potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.
Pharmacological Targets
-
Adenosine Receptors :
The compound's structural similarities to known adenosine receptor ligands indicate potential agonistic or antagonistic activity at these receptors. Research into amino-3,5-dicyanopyridines has shown that modifications at the 2-position can significantly affect affinity and selectivity for human adenosine receptors (hA1 and hA2B) . -
Antiprion Activity :
Related compounds have demonstrated efficacy in reducing prion protein accumulation in neuroblastoma cell lines. The mechanism appears to involve direct interaction with prion proteins or inhibition of factors necessary for prion formation . -
Anticancer Activity :
Compounds with similar structures have been evaluated for anticancer properties, particularly through inhibition of topoisomerase enzymes critical for DNA replication in cancer cells. Studies have indicated that derivatives can exhibit cytotoxicity comparable to established chemotherapeutics .
Receptor Interaction
The interaction of the compound with adenosine receptors may lead to modulation of intracellular signaling pathways involved in glucose metabolism and neuroprotection. The balance between hA1 and hA2B receptor activation can influence cellular responses related to inflammation and apoptosis.
Enzyme Inhibition
Inhibition of topoisomerases is a key mechanism for anticancer agents. The compound's ability to bind effectively to the active sites of these enzymes may disrupt cancer cell proliferation.
Case Study 1: Antiprion Activity
In a high-throughput screening study involving approximately 10,000 compounds, several derivatives similar to the target compound were identified as effective in reducing prion protein levels in ScN2a cells at concentrations around 5 μM. The most promising candidates exhibited EC50 values indicating effective bioactivity without significant cytotoxicity .
Case Study 2: Anticancer Efficacy
A series of related chromene derivatives were tested against various cancer cell lines, demonstrating superior activity compared to standard treatments like cisplatin. These studies highlighted the importance of specific structural features in enhancing potency against topoisomerases .
Data Tables
Properties
Molecular Formula |
C32H25N7O5 |
---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m1/s1 |
InChI Key |
MLNOOVGSMCJSCE-XMMPIXPASA-N |
Isomeric SMILES |
CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)C[C@H](C(=O)O)N)C#N |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)CC(C(=O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.